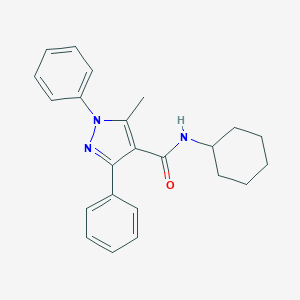
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (CDPC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDPC belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. Additionally, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may make it a promising candidate for these conditions. Another potential direction is to investigate its potential use in cancer therapy. This compound has been shown to have anticancer properties, and further research may help identify its potential use in this area. Finally, more research is needed to understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesemethoden
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting cyclohexylamine, 1,3-diphenyl-2-propyn-1-one, and methyl isocyanate in the presence of a catalyst. The reaction proceeds via a one-pot, three-component reaction and yields this compound as the final product. The synthesis method has been optimized to improve the yield and purity of this compound, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
Molekularformel |
C23H25N3O |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
N-cyclohexyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H25N3O/c1-17-21(23(27)24-19-13-7-3-8-14-19)22(18-11-5-2-6-12-18)25-26(17)20-15-9-4-10-16-20/h2,4-6,9-12,15-16,19H,3,7-8,13-14H2,1H3,(H,24,27) |
InChI-Schlüssel |
VTUSUBZXGJBSBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4 |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide](/img/structure/B258639.png)

![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![1-(2-fluorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258646.png)
![methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)



![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)